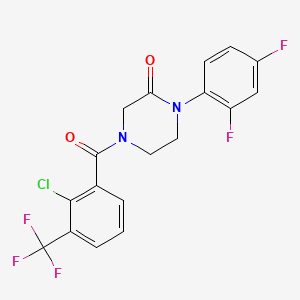

Piperazine derivative 6

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C18H12ClF5N2O2 |

|---|---|

Peso molecular |

418.7 g/mol |

Nombre IUPAC |

4-[2-chloro-3-(trifluoromethyl)benzoyl]-1-(2,4-difluorophenyl)piperazin-2-one |

InChI |

InChI=1S/C18H12ClF5N2O2/c19-16-11(2-1-3-12(16)18(22,23)24)17(28)25-6-7-26(15(27)9-25)14-5-4-10(20)8-13(14)21/h1-5,8H,6-7,9H2 |

Clave InChI |

VNEYCAAUOFFQMB-UHFFFAOYSA-N |

SMILES canónico |

C1CN(C(=O)CN1C(=O)C2=C(C(=CC=C2)C(F)(F)F)Cl)C3=C(C=C(C=C3)F)F |

Origen del producto |

United States |

Synthetic Methodologies for Piperazine Derivative 6

General Synthetic Approaches to Piperazine (B1678402) Ring Systems

The piperazine ring is a prevalent scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. bohrium.com These can be broadly classified into strategies that build the ring from multiple components at once and those that form the ring through intramolecular cyclization.

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. nih.govtandfonline.com This approach is valued for its atom economy, reduced reaction times, and the ability to generate diverse molecular libraries. nih.govtandfonline.com

One of the key MCRs for piperazine synthesis is the split-Ugi reaction. nih.govnih.gov This modified four-component Ugi reaction is particularly suited for bis-secondary diamines like piperazine. The general scheme involves the reaction of a bis-secondary diamine, a carbonyl component (like formaldehyde), an isocyanide, and a carboxylic acid. nih.gov This methodology has been successfully used to create libraries of 1,4-disubstituted piperazine-based compounds. nih.govnih.gov

Isocyanide-based multicomponent reactions (IMCRs) in general offer a powerful and convergent route to a wide variety of piperazine-derived scaffolds. thieme-connect.com For instance, a one-pot, four-component Ugi condensation using an N-alkylethylenediamine, chloroacetaldehyde, a carboxylic acid, and an isocyanide can efficiently produce piperazine-2-carboxamides. thieme-connect.com

Table 1: Examples of Multicomponent Reactions in Piperazine Synthesis

| Reaction Name | Reactants | Product Type | Reference |

| Split-Ugi Reaction | 1H-indole-2-carboxylic acid, piperazine, formaldehyde, 1-isocyano-4-methoxybenzene | 1,4-disubstituted piperazine | nih.gov |

| Ugi Condensation | Carboxylic acid, N-alkylethylenediamine, chloroacetaldehyde, isocyanide | Piperazine-2-carboxamide | thieme-connect.com |

Cyclization reactions are a cornerstone of heterocyclic chemistry, involving the formation of a ring from a linear precursor. Various metal-catalyzed and non-metal-mediated cyclization strategies are employed for piperazine synthesis.

Palladium-catalyzed cyclization reactions have emerged as a modular method for creating highly substituted piperazines. acs.org This process can couple a propargyl unit with different diamine components to yield nitrogen heterocycles with good to excellent yields and high stereochemical control. acs.org Another palladium-catalyzed approach involves a carboamination reaction that closes the heterocyclic ring and functionalizes a terminal alkene in a single step. thieme-connect.com

Gold-catalyzed cyclization of alkynylamines provides a convenient and efficient route to piperazine derivatives. rsc.org This method can proceed with low catalyst loading and is thought to occur through a cascade cyclization and isomerization mechanism. rsc.org

Other transition metals like titanium have also been used. A titanium–amidate catalyst can facilitate a regioselective intramolecular hydroamination to produce a tetrahydropyrazine, which can then be reduced to the corresponding piperazine. thieme-connect.com A general approach to synthesizing carbon-substituted piperazines involves the cyclization of linear diamine precursors. mdpi.com This can be achieved through the stereoselective catalytic reductive cyclization of bis(oximinoalkyl)amines, which are formed from the sequential double Michael addition of nitrosoalkenes to primary amines. mdpi.com

Table 2: Examples of Cyclization Reactions in Piperazine Synthesis

| Catalyst/Method | Precursor Type | Key Features | Reference |

| Palladium-catalyzed | Propargyl unit and diamines | Modular, high regio- and stereocontrol | acs.org |

| Gold-catalyzed | Alkynylamines | Low catalyst loading, cascade mechanism | rsc.org |

| Catalytic Reductive Cyclization | Bis(oximinoalkyl)amines | Stereoselective, good for C-substituted piperazines | mdpi.com |

Multicomponent Reaction Strategies

Target-Oriented Synthesis of Specific "Piperazine Derivative 6" Analogues

The synthesis of this compound, a coumarin-piperazine hybrid, requires a multi-step approach that involves the initial preparation of the coumarin (B35378) scaffold followed by its linkage to the piperazine moiety via a spacer.

The coumarin core of this compound is a substituted 2H-chromen-2-one. The synthesis of coumarin derivatives can be achieved through several classic condensation reactions. mdpi.comencyclopedia.pubnih.govresearchgate.net The starting material for this compound is 6-acetyl-7-hydroxy-4-methylchromen-2-one.

Common methods for synthesizing the coumarin ring system include:

Pechmann Condensation: This reaction typically involves the condensation of a phenol (B47542) with a β-keto ester under acidic conditions. nih.govorganic-chemistry.org

Knoevenagel Condensation: This method involves the reaction of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group. mdpi.comnih.govrsc.org For example, the condensation of a salicylaldehyde with ethyl acetoacetate (B1235776) in the presence of piperidine (B6355638) can yield a 3-acetylcoumarin. rsc.org

Perkin Reaction: This involves the reaction of a salicylaldehyde with an acetic anhydride (B1165640) in the presence of its sodium salt. mdpi.comencyclopedia.pub

The choice of method depends on the desired substitution pattern on the coumarin ring. For the specific core of this compound, a method that allows for the introduction of an acetyl group at position 6 and a hydroxyl group at position 7 is required.

Once the coumarin core, 6-acetyl-7-hydroxy-4-methylchromen-2-one, is prepared, the next step is to introduce the piperazine moiety. This is typically achieved by first attaching a linker to the coumarin's hydroxyl group, followed by coupling with the piperazine ring.

Alkylation reactions are fundamental for forming the C-O bond between the coumarin's phenolic oxygen and the spacer. mt.com In the synthesis of this compound, the phenolic group of the coumarin is alkylated using a dihaloalkane, such as 1,4-dibromobutane, in the presence of a base like potassium carbonate and a catalyst like potassium iodide. This reaction introduces a four-carbon spacer with a terminal bromine atom. beilstein-journals.orgresearchgate.net

The final step is the nucleophilic substitution reaction where the bromo-terminated spacer attached to the coumarin reacts with the secondary amine of the appropriate piperazine derivative (in this case, 1-(3-bromophenyl)piperazine). This coupling reaction forms the final this compound molecule. Microwave irradiation can be employed to enhance the yield and reduce the reaction time for this final coupling step.

Synthesis of this compound as a Coumarin-Piperazine Hybrid

Final Coupling Strategies for Piperazine Moiety Incorporation

The introduction of the piperazine moiety is often a critical, and sometimes final, step in a synthetic sequence. Several robust strategies are employed to achieve this transformation.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are frequently used to form the N-aryl bond between a piperazine and an aromatic halide. mdpi.comacs.orgrsc.org This method is valued for its versatility and tolerance of a wide range of functional groups. acs.org For instance, the coupling of a piperazine with an aryl bromide can be achieved using a palladium catalyst like Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand such as Xantphos, in the presence of a base like cesium carbonate (Cs₂CO₃). rsc.org Similarly, hindered piperazines have been successfully coupled with aryl bromides using first-generation palladium precatalysts and a base like sodium tert-butoxide (NaO-t-Bu). acs.org

Nucleophilic aromatic substitution (SNAr) is another principal method, especially when the aromatic ring is activated by electron-withdrawing groups. mdpi.com The reaction of an electron-deficient (hetero)aryl halide with a piperazine can proceed efficiently to yield the desired N-arylpiperazine. mdpi.com This strategy is fundamental in the synthesis of many approved drugs. mdpi.com

Copper-catalyzed methods, such as the Ullmann-Goldberg reaction, represent an alternative to palladium-based systems for N-arylation. mdpi.com Additionally, reductive amination is a common technique for introducing piperazine onto an aliphatic scaffold by reacting it with a suitable aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov

A simplified, one-pot method for creating monosubstituted piperazines avoids the need for protecting groups by using a protonated piperazine-1-ium cation, which reacts with various electrophiles. mdpi.com This approach aligns with green chemistry principles by reducing synthetic steps. mdpi.com

Synthetic Routes for this compound as a BACE1 Inhibitor

Piperazine derivatives have been extensively investigated as inhibitors of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. nih.govnih.govacs.org The synthesis of these inhibitors often involves multi-step sequences to construct complex scaffolds designed to interact with the enzyme's active site. nih.govacs.org

One synthetic approach targets 2-oxopiperazinones as key structural elements. nih.gov For example, the synthesis of inhibitor 6f involves the reductive amination of a Cbz-protected prolinal with glycine (B1666218) ethyl ester, followed by Boc protection and subsequent hydrogenation. nih.gov This intermediate is then subjected to a condensation reaction and further modifications to yield the final inhibitor. nih.gov Another strategy involves a four-component Ugi reaction to assemble N-(2-(Piperazin-1-yl)phenyl)arylamide derivatives. researchgate.net

Chalcone-based piperazine derivatives have also been synthesized and evaluated as BACE1 inhibitors. nih.gov These compounds are typically prepared via a base-catalyzed Claisen-Schmidt condensation reaction between 4'-piperazinoacetophenone and various aromatic aldehydes. nih.gov

The biological efficacy of these compounds is highly dependent on their specific substitution patterns, which influence their interaction with the BACE1 active site. nih.govacs.org

| Compound | Key Structural Feature | Reported BACE1 Inhibitory Activity | Source |

|---|---|---|---|

| Inhibitor 5a | N-benzyl-2-oxopiperazinone with isophthalamide | Ki = 2 nM | nih.gov |

| Inhibitor 6f | N-Me and 6-(R)-benzyl piperazinone | Potent inhibitory activity | nih.gov |

| Inhibitor 6j | Oxazolidinone derivative | Ki = 23 nM | nih.gov |

| Compound PC3 | Piperazine-substituted chalcone | IC50 = 6.72 μM | nih.gov |

| Compound PC10 | Fluorinated piperazine-substituted chalcone | IC50 = 14.9 μM | nih.gov |

| Compound PC11 | Trifluoromethylated piperazine-substituted chalcone | IC50 = 15.3 μM | nih.gov |

Synthesis of Fluorinated Piperazine Derivatives for Specific Biological Targets (e.g., Autotaxin Inhibitor Context)

Fluorine is often incorporated into drug candidates to enhance metabolic stability and binding affinity. nih.gov The synthesis of fluorinated piperazine derivatives has been a key focus for developing inhibitors of enzymes like autotaxin, which is involved in cancer and inflammation. google.comepo.org

The general synthesis involves coupling a fluorinated aromatic or heteroaromatic precursor with a piperazine or a substituted piperazine. nih.gov For instance, 1-([2-(2-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride, an autotaxin inhibitor, is typically synthesized by reacting 2-(2-fluorophenyl)cyclopropanecarbonyl chloride with piperazine in an aprotic solvent, followed by salt formation. The presence of the 3,5-difluorophenyl group in other derivatives is noted to confer unique electronic properties that influence receptor binding.

Nucleophilic aromatic substitution (SNAr) is a powerful method for synthesizing fluorinated piperazine derivatives, particularly when the aromatic ring is electron-deficient. researchgate.net The reaction of piperazine with a polyfluorinated heteroaromatic compound like pentafluoropyridine (B1199360) preferentially occurs at the 4-position, which is highly activated by the ring nitrogen, to yield the 4-substituted tetrafluoropyridine derivative. researchgate.net

In another example, 1-(2-Fluoro-4-nitrophenyl)piperazine is synthesized via an SNAr reaction between piperazine and 3,4-difluoronitrobenzene (B149031) in refluxing acetonitrile (B52724), achieving a high yield. The use of a protected piperazine, such as tert-butyl piperazine-1-carboxylate, can prevent di-substitution, with the protecting group being removed in a subsequent step. The success of these SNAr reactions is often facilitated by polar aprotic solvents like acetonitrile or DMF, which stabilize the charged intermediates. smolecule.com A fluoride-promoted SNAr coupling has also been reported, highlighting the use of fluoride (B91410) in combination with a phase transfer catalyst to drive the reaction. researchgate.net

In cases where SNAr is not feasible due to low chemoselectivity or substrate reactivity, palladium-catalyzed cross-coupling reactions are employed. nih.gov The Buchwald-Hartwig amination is a key strategy for coupling piperazines with fluorinated aryl halides. rsc.orgnih.gov For example, the synthesis of fluorinated cinnamylpiperazines involved coupling 1-Boc-piperazine with various bromo-substituted fluoropyridines using a Pd(OAc)₂ catalyst with a BINAP ligand and a potassium tert-butoxide base. nih.gov

Suzuki-Miyaura coupling reactions have also been utilized to introduce substituted phenyl groups to a piperazine core, with ligands like Xantphos and BINAP enhancing catalytic efficiency. smolecule.com These cross-coupling methods offer high yields and regioselectivity, providing a reliable route to complex fluorinated piperazine derivatives. smolecule.com

| Method | Typical Substrates | Key Reagents/Catalysts | Advantages | Source |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Electron-deficient fluoroarenes (e.g., 3,4-difluoronitrobenzene) | Piperazine, Polar aprotic solvent (e.g., ACN, DMF) | High yield, often metal-free | |

| Buchwald-Hartwig Amination | Fluorinated aryl bromides | Pd(OAc)₂, BINAP, t-BuOK | Good for less reactive substrates, high yield | nih.gov |

| Suzuki-Miyaura Coupling | Arylboronic acids and piperazine-containing halides | Pd catalyst, Ligands (Xantphos, BINAP) | High yield and regioselectivity | smolecule.com |

Nucleophilic Aromatic Substitution in Synthesis Pathways

Advanced Synthetic Techniques and Green Chemistry Considerations in Piperazine Derivative Synthesis

Modern organic synthesis emphasizes the development of efficient, sustainable, and environmentally benign methodologies. mdpi.comrsc.org In the context of piperazine derivative synthesis, several advanced techniques have been adopted.

Microwave-assisted synthesis has emerged as a powerful tool to dramatically reduce reaction times compared to conventional heating. mdpi.comrsc.org For example, reactions that took hours under reflux can be completed in minutes or even seconds under microwave irradiation, often with improved yields. mdpi.comrsc.org This technique has been successfully applied to the synthesis of various monosubstituted piperazines and other heterocyclic systems. mdpi.comrsc.org

Flow chemistry offers advantages in terms of safety, scalability, and reaction control. mdpi.com The transition of photoredox-catalyzed reactions for C-H functionalization of piperazines from batch to continuous flow conditions represents a significant advancement, allowing for safer and more efficient production. mdpi.com

Photoredox catalysis, using iridium-based or purely organic catalysts, enables novel transformations such as the C-H functionalization of the piperazine ring. mdpi.com This approach avoids the need for pre-functionalized substrates and utilizes radical-based mechanisms, expanding the toolbox for creating structural diversity in piperazine derivatives. mdpi.com

Other green chemistry considerations include the use of one-pot, multi-component reactions that reduce waste and improve efficiency, as well as the use of heterogeneous, reusable catalysts that can be easily separated from the reaction mixture. mdpi.comresearchgate.net The development of synthetic routes that avoid toxic reagents and minimize purification steps, such as using amino-acid-derived radical precursors instead of tin-based reagents, further enhances the sustainability of piperazine synthesis. mdpi.com

Preclinical Pharmacological and Biological Evaluation of Piperazine Derivative 6

In Vitro Characterization of Target Engagement and Potency

Enzyme Inhibition Assays (e.g., BACE1 IC50, Ki Determination)

Piperazine (B1678402) derivative 6 has demonstrated notable potency as a BACE1 inhibitor. nih.govglobalhealthmedicine.com In enzymatic assays, it recorded a half-maximal inhibitory concentration (IC50) value of 0.18 nM against BACE1. nih.govglobalhealthmedicine.com This high level of inhibition underscores its strong interaction with the BACE1 enzyme at a molecular level.

Cellular Assays for Functional Activity (e.g., BACE1 Cell EC50, Aβ Production Reduction)

The enzymatic potency of Piperazine derivative 6 translates effectively into cellular activity. In cell-based assays, it exhibited a half-maximal effective concentration (EC50) of 7 nM. nih.govglobalhealthmedicine.com This indicates the compound's ability to penetrate cells and inhibit BACE1 function within a cellular environment, a critical step for therapeutic potential. nih.gov

Receptor Binding Affinity Studies (e.g., 5-HT1A, 5-HT2A, DRD3 Ki Values)

While the primary focus of the available research on this compound is its BACE1 inhibitory activity, some piperazine derivatives are known to interact with serotonin (B10506) receptors. idrblab.netresearchgate.net For instance, the piperazine derivative MK-212 has been evaluated for its agonist activity at 5-HT receptors. researchgate.net However, specific binding affinity data (Ki values) for this compound against 5-HT1A, 5-HT2A, and DRD3 receptors are not detailed in the provided search results.

Assessment of Selectivity Against Related Biological Targets (e.g., BACE2, Cathepsin D, Other Aspartic Proteases, Other Serotonin Receptors)

Selectivity is a crucial aspect of drug development to minimize off-target effects. BACE1 inhibitors are often assessed for their selectivity against the homologous aspartic protease BACE2 and other proteases like Cathepsin D. nih.govglobalhealthmedicine.com While the importance of selectivity against BACE2 and Cathepsin D is noted in the literature for BACE1 inhibitors in general, specific selectivity data for this compound is not explicitly provided in the search results. nih.govglobalhealthmedicine.com

Exploration of Other Biological Activities (e.g., Anti-inflammatory, Antibacterial, Antiviral, Anticancer, Antimalarial)

The broader biological activity profile of this compound and related compounds spans several therapeutic areas. Research has pointed to various piperazine derivatives possessing anti-inflammatory, antiviral, anticancer, and antimalarial properties. idrblab.netethernet.edu.etclockss.orgbeilstein-journals.orggoogle.comcore.ac.uk Specifically, a piperazine derivative designated as '6' has been identified as a potent in vitro and in vivo antimalarial agent. ethernet.edu.et Another study describes the synthesis of a Boc-protected this compound as part of a process to create compounds with potential anticancer activity. snmjournals.org Furthermore, research on other distinct piperazine derivatives has highlighted their potential as CNS-active agents and their incorporation into drugs with a wide range of therapeutic applications, including antimicrobial and antidepressant effects. beilstein-journals.orgthieme-connect.de

In Vivo Efficacy Studies in Preclinical Models

The in vitro potency of this compound has been substantiated by in vivo studies in preclinical models. In transgenic mice, a model for Alzheimer's disease, a single dose of this compound was shown to effectively inhibit the production of peripheral amyloid-beta 40 (Aβ40). nih.govglobalhealthmedicine.com This finding is significant as it demonstrates the compound's ability to exert its BACE1 inhibitory effect in a living organism, leading to a reduction in the amyloid peptides implicated in Alzheimer's pathology. nih.govresearchgate.net

Compound Data Tables

Table 1: In Vitro BACE1 Inhibition Data

| Compound | IC50 (nM) | EC50 (nM) |

| This compound | 0.18 nih.govglobalhealthmedicine.com | 7 nih.govglobalhealthmedicine.com |

Studies in Transgenic Animal Models of Neurodegenerative Disorders (e.g., Aβ Reduction, Cognitive Decline Rescue)

This compound has been identified as a potent inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). nih.gov BACE1 is a key enzyme in the production of amyloid-beta (Aβ) peptides, which are the primary component of amyloid plaques in the brains of individuals with Alzheimer's disease. nih.govnih.gov Inhibition of BACE1 is therefore a major therapeutic strategy for reducing Aβ pathology.

In preclinical studies using transgenic mouse models of Alzheimer's disease, this compound demonstrated significant effects on Aβ reduction. A single dose of the compound was shown to inhibit peripheral Aβ40 in these mice. nih.gov The in vitro inhibitory concentration (IC50) for BACE1 was determined to be 0.18 nM, and the cellular half maximal effective concentration (EC50) was 7 nM, indicating high potency. nih.gov

Furthermore, research on related piperazine derivatives has shown promise in rescuing cognitive deficits in animal models. For instance, some piperazine compounds have been shown to reverse memory impairments induced by scopolamine (B1681570) in mice. oup.comacs.org Other studies have demonstrated that certain piperazine derivatives can ameliorate both amyloid and Tau pathologies, leading to the prevention of major brain lesions and associated memory impairments in preclinical models of Alzheimer's disease. researchgate.net While not specific to derivative 6, these findings support the therapeutic potential of the broader class of piperazine compounds in addressing cognitive decline associated with neurodegenerative disorders.

Table 1: In Vitro and In Vivo Activity of this compound in Neurodegenerative Disorder Models

| Parameter | Value | Reference |

|---|---|---|

| BACE1 IC50 | 0.18 nM | nih.gov |

| Cell EC50 | 7 nM | nih.gov |

| In Vivo Effect | Inhibition of peripheral Aβ40 in transgenic mice (single dose) | nih.gov |

Evaluation of Central Nervous System Penetration and Distribution in Animal Models

A critical factor for the efficacy of drugs targeting neurodegenerative diseases is their ability to cross the blood-brain barrier (BBB) and reach the central nervous system (CNS). nih.govnih.gov While specific data on the CNS penetration and distribution of this compound is not detailed in the provided search results, the general class of piperazine derivatives is known for its ability to penetrate the BBB. nih.govacs.org

Studies on other piperazine derivatives have utilized methods like the parallel artificial membrane permeation assay (PAMPA-BBB) to predict BBB penetration, with some compounds showing promising results. acs.org For example, a novel piperazine derivative, cmp2, which is structurally similar to another derivative that could not cross the BBB, was specifically identified for its ability to penetrate the BBB. nih.gov This highlights that structural modifications to the piperazine scaffold can significantly influence CNS penetration. The development of CNS-penetrant inhibitors is a key focus in the field, with strategies such as hybridizing piperazine derivatives with brain-penetrant compounds being explored to enhance brain delivery. nih.govacs.org The benzylpiperazine moiety, in particular, has been identified as an effective carrier for delivering compounds to the brain. nih.govacs.org

Pharmacological Assessment in Models of Serotonin Dysregulation

Piperazine derivatives are a well-established class of compounds that interact with the serotonergic system. ijrrjournal.com Many N-arylpiperazine derivatives, in particular, are known to have a strong affinity for various serotonin (5-HT) receptors. nih.gov The piperazine nucleus is a common feature in many drugs used to treat psychiatric disorders, acting as modulators of dopamine (B1211576) and serotonin receptors. wipo.intresearchgate.net

While specific studies on this compound in models of serotonin dysregulation are not available in the search results, the broader family of piperazine derivatives has been extensively studied in this context. For example, certain arylpiperazine derivatives have been investigated as serotonin reuptake inhibitors for the treatment of depression and anxiety disorders. google.com Some compounds exhibit a combined effect of serotonin reuptake inhibition and modulation of 5-HT2c receptors. google.com

Research has also focused on designing piperazine derivatives with multimodal activity, targeting multiple serotonin receptors such as 5-HT1A, 5-HT2A, and 5-HT7, as well as dopamine receptors. nih.govuj.edu.pl For instance, compound 6a, a piperazine derivative, showed a high affinity for the 5-HT1A receptor (Ki = 1.28 nM) and was found to significantly increase serotonin levels in the brains of mice. nih.gov This compound also reversed the reduced expression of 5-HT1A receptors, BDNF, and PKA in a model group. nih.gov These findings underscore the potential of piperazine derivatives to modulate serotonergic pathways, which could be relevant for a variety of CNS disorders.

Table 2: Serotonin Receptor Affinity of a Representative Piperazine Derivative (Compound 6a)

| Parameter | Value | Reference |

|---|---|---|

| 5-HT1A Receptor Ki | 1.28 nM | nih.gov |

| Effect on Brain 5-HT | Significantly increased | nih.gov |

| Effect on 5-HT1A, BDNF, PKA Expression | Reversed reduction in model group | nih.gov |

In Vivo Antimalarial Activity Assessment

The piperazine scaffold is also a recognized pharmacophore in the development of antimalarial agents. nih.govnih.govacs.org Various piperazine derivatives have demonstrated efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govmdpi.com

While there is no specific information on the in vivo antimalarial activity of this compound, related compounds have shown promising results in animal models. For instance, N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivatives have been synthesized and evaluated, with one compound successfully curing mice infected with Plasmodium berghei. nih.govoregonstate.edu Another study on piperazine-containing 4(1H)-quinolones identified two compounds that were curative in the Thompson test and also showed in vivo activity against the liver stages of the parasite. nih.gov

The antimalarial activity of these compounds is often evaluated against both chloroquine-sensitive and chloroquine-resistant strains of the parasite. nih.govacs.org For example, the piperazine-linked 7-chloroquinoline-triazole conjugate, QP11, was effective against both types of strains and demonstrated efficacy in eradicating parasite growth in a murine malaria model. nih.gov These studies highlight the potential of the piperazine chemical class in the development of new antimalarial therapies.

Table 3: Antimalarial Activity of Representative Piperazine Derivatives

| Compound Class | In Vivo Model | Outcome | Reference |

|---|---|---|---|

| N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivative | P. berghei infected mice | Cured | nih.govoregonstate.edu |

| Piperazine-containing 4(1H)-quinolones | Thompson test | Curative | nih.gov |

| Piperazine-linked 7-chloroquinoline-triazole conjugate (QP11) | Murine malaria model | Eradicated parasite growth | nih.gov |

Mechanistic Insights and Target Interaction Studies of Piperazine Derivative 6

Elucidation of Molecular Mechanisms of Action

The biological activities of Piperazine (B1678402) derivative 6 and related compounds are rooted in their specific interactions with various enzymes and receptors. The molecular mechanisms underlying these interactions have been a subject of extensive research, revealing how this class of molecules exerts its effects at a cellular level.

Piperazine derivative 6 has been identified as a potent inhibitor of Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the production of amyloid-β (Aβ) peptides associated with Alzheimer's disease. nih.govdoi.org The mechanism of inhibition is primarily driven by the interaction of the piperazine core and its substituents with the active site of the BACE1 enzyme. mdpi.com The two nitrogen atoms of the piperazine ring are crucial, as they are positioned to interact with the catalytic dyad of BACE1, which consists of two aspartic acid residues, Asp32 and Asp228. mdpi.comresearchgate.net These interactions are fundamental to blocking the enzyme's catalytic function.

| Parameter | Value | Reference |

|---|---|---|

| IC₅₀ | 0.18 nM | nih.gov |

| Cell EC₅₀ | 7 nM | nih.gov |

Certain piperazine derivatives, including a compound identified as "this compound," exhibit high affinity for serotonin (B10506) receptors, particularly the 5-HT1A and 5-HT2A subtypes. smolecule.com These receptors are critical targets for drugs treating neuropsychiatric disorders. nih.gov The interaction is potent, with binding affinities in the nanomolar range, comparable to established serotonin receptor ligands. smolecule.com The molecular structure, which combines a piperazine moiety with a coumarin (B35378) backbone, is key to this activity. smolecule.com Specifically, an acetyl group on the coumarin ring has been shown to enhance binding affinity through hydrogen bonding interactions within the receptor's binding pocket. smolecule.com

The high-affinity binding suggests these compounds can act as significant modulators of serotonergic signaling. smolecule.com Depending on the specific context and concentration, they may function as either agonists or antagonists at these receptors. smolecule.com The basic nitrogen atom of the piperazine ring is a common feature in many N-arylpiperazine ligands and is known to facilitate strong interactions with acidic amino acid residues in the transmembrane domains of G-protein coupled receptors like the serotonin receptors. nih.gov

| Receptor | Kᵢ Value (nM) | Reference |

|---|---|---|

| 5-HT1A | ~0.78 nM | smolecule.com |

| 5-HT2A | ~0.57 nM | smolecule.com |

Beyond BACE1 and serotonin receptors, the piperazine scaffold is found in compounds with a wide array of biological activities. wisdomlib.orgnih.govnih.gov The mechanisms for these activities are diverse and depend on the specific structural modifications of the piperazine core.

Acetylcholinesterase (AChE) Inhibition : Some piperazine derivatives function as inhibitors of AChE, an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). researchgate.netsci-hub.se This mechanism is another therapeutic strategy for Alzheimer's disease. The benzothiazole (B30560) and piperazine moieties within these molecules can bind to the active site of AChE, preventing acetylcholine degradation. sci-hub.se

Monoamine Oxidase B (MAO-B) Inhibition : Piperazine-substituted chalcones have been identified as reversible and competitive inhibitors of MAO-B, an enzyme involved in the degradation of dopamine (B1211576). nih.gov

Anti-inflammatory and Antimicrobial Activity : The benzofuran (B130515) moiety, when combined with piperazine, has been associated with anti-inflammatory properties. ontosight.ai Furthermore, various piperazine derivatives have demonstrated direct antimicrobial and antifungal activities. nih.govjapsonline.comresearchgate.net

Mechanism of Serotonin Receptor Modulation (Agonist/Antagonist Profile)

Structural Biology and Ligand-Target Interactions

The precise nature of the interaction between piperazine derivatives and their biological targets has been illuminated by structural biology techniques and computational modeling.

X-ray crystallography studies of BACE1 in complex with piperazinone-containing inhibitors have provided detailed molecular insights into the binding interactions. nih.gov Although a structure for "this compound" itself is not specified, analysis of a closely related inhibitor (5g) reveals key features. The 2-oxopiperazinone portion of the inhibitor fits into the S1′ and S2′ subsites of the BACE1 active site. nih.gov A critical hydrogen bond is formed between the C2-carbonyl oxygen of the inhibitor and the backbone amide hydrogen of the amino acid Thr72 in the enzyme. nih.gov Additionally, the inhibitor's transition-state hydroxyl group forms a tight hydrogen bond with one of the catalytic aspartates, Asp32. nih.gov These crystallographic insights are crucial for understanding the high inhibitory potency and for the rational design of new, more effective BACE1 inhibitors. nih.govresearchgate.net

Molecular docking and dynamics simulations have been widely used to predict and analyze the binding modes of piperazine derivatives to their targets.

BACE1 Interactions : Docking studies consistently show that piperazine-based inhibitors establish favorable hydrogen bonding interactions with the catalytic residues Asp32 and Asp228 of BACE1. nih.govup.ac.za The inhibitor's structure is often well-accommodated within the flap region and various pockets (P2, P'2) of the BACE1 active site. nih.gov In addition to the catalytic dyad, interactions with other residues such as Thr72, Gly34, and Tyr71 are also observed. nih.govup.ac.za Computational studies also highlight the importance of π-π stacking interactions between aromatic parts of the inhibitor and residues like Phe108, which adds to the stability of the enzyme-inhibitor complex. mdpi.com

Serotonin Receptor Interactions : For serotonin receptors, molecular docking has been used to investigate the interactions of piperazine derivatives at a molecular level. nih.gov These simulations help to rationalize the high binding affinities observed in experimental assays and can predict the orientation of the ligand within the receptor's binding pocket, identifying key interactions that determine whether the compound acts as an agonist or antagonist. smolecule.comnih.gov

Binding Site Characterization and Interaction Motifs

The interaction of piperazine-based compounds with their biological targets is defined by specific molecular contacts within the binding site. Crystallographic and computational studies have been instrumental in elucidating these interactions, revealing key motifs that govern affinity and selectivity. Research into various piperazine derivatives demonstrates a significant degree of plasticity in target binding pockets, which can undergo conformational changes to accommodate these ligands.

A key study compared piperazine-urea derivatives with benzimidazole-amide derivatives, including a compound designated as 6 , to understand their interaction mechanisms with the YEATS domain of MLLT1, an acetyl-lysine reader domain implicated in cancer. nih.gov While compound 6 in this specific study is a benzimidazole-amide derivative, its analysis alongside piperazine-urea compounds provides critical insights into how different chemotypes can exploit the same binding site. nih.gov Crystal structures revealed that these compounds occupy a binding pocket with distinct front and rear sections. nih.gov

The binding modes for the piperazine-urea derivatives and the comparative benzimidazole-amide compounds demonstrated significant plasticity of the MLLT1 pocket. nih.gov Notably, the binding of these ligands induced an outward movement of a protein loop (loop1) by approximately 3–4 Å and a twist of about 34° in the side chain of a Phenylalanine residue (Phe28) to facilitate optimal aromatic stacking. nih.gov These structural changes remodeled the shape of the rear pocket to accommodate the different ligands. nih.gov

The primary interactions stabilizing the ligand-protein complexes include hydrogen bonds and aromatic π-stacking. nih.gov Isothermal titration calorimetry (ITC) was used to determine the binding affinities for these compounds, which were found to be in the low micromolar range. nih.gov

| Compound | Chemotype | Target | Binding Affinity (KD) | Reference |

|---|---|---|---|---|

| Piperazine-urea derivative 1 | Piperazine-urea | MLLT1 | ~5.5 µM | nih.gov |

| Piperazine-urea derivative 2 | Piperazine-urea | MLLT1 | ~16.7 µM | nih.gov |

| Piperazine-urea derivative 3 | Piperazine-urea | MLLT1 | ~16.7 µM | nih.gov |

| Benzimidazole-amide 6 | Benzimidazole-amide | MLLT1 | Low micromolar | nih.gov |

Interaction motifs for piperazine derivatives have been characterized across a range of other biological targets. For instance, studies on coumarin-piperazine derivatives targeting the 5-HT1A receptor identified crucial interactions through molecular docking. nih.govmdpi.com These include a strong salt bridge to an aspartate residue (D116) and a hydrogen bond between the ligand's acetyl group and a glutamine residue (Q97). nih.govmdpi.com The phenylpiperazine part of the molecule was found to fit into a largely hydrophobic pocket formed by helices 3, 5, and 6 of the receptor. mdpi.com

Similarly, docking studies of piperazine derivatives designed as inhibitors for enoyl-ACP reductase from E. coli highlighted interactions with key amino acid residues such as TYR 158 and LYS 165. mdpi.com In the context of antiviral research, X-ray co-crystal structures of trisubstituted piperazine derivatives with the SARS-CoV-2 main protease (Mpro) showed that these non-covalent inhibitors occupy multiple subpockets within the enzyme's active site. acs.orgnih.gov

Crystallographic analysis of piperazine derivatives of 5,5-dimethylhydantoin, which act as α1-adrenoreceptor antagonists, revealed that the crystal packing is dominated by a network of hydrogen bonds, including N—H⁺···Cl⁻, O—H···Cl⁻, and C—H···Cl⁻ interactions in protonated molecules and O—H···O hydrogen bonds in the base molecule. researchgate.net

| Target Protein | Piperazine Derivative Class | Key Interaction Motifs | Interacting Residues/Components | Reference |

|---|---|---|---|---|

| MLLT1 YEATS Domain | Piperazine-urea | Hydrogen bonds, Aromatic π-stacking | Phe28 | nih.gov |

| 5-HT1A Serotonin Receptor | Coumarin-piperazine | Salt bridge, Hydrogen bond | D116, Q97 | nih.govmdpi.com |

| Enoyl-ACP Reductase (E. coli) | Thiadiazole-piperazine | Hydrogen bonds | TYR 158, LYS 165 | mdpi.com |

| SARS-CoV-2 Main Protease | Trisubstituted piperazine | Non-covalent interactions in subpockets | Not specified | acs.orgnih.gov |

| α1-Adrenoreceptors | Piperazine-hydantoin | Charge-assisted hydrogen bonds | Chloride anions (in crystal structure) | researchgate.net |

These findings collectively underscore that the piperazine scaffold serves as a versatile core capable of engaging with diverse biological targets through a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. The specific nature of these interactions is dictated by the substituents on the piperazine ring and the unique topology and chemical environment of the target's binding site.

Challenges and Future Directions in Research on Piperazine Derivative 6

Addressing Target Selectivity and Off-Target Considerations in Drug Design

A significant challenge in the development of BACE1 inhibitors like Piperazine (B1678402) derivative 6 is achieving high selectivity for the target enzyme over other structurally related proteins. Off-target interactions can lead to unforeseen side effects and diminish the therapeutic window of the drug.

Beta-site amyloid precursor protein cleaving enzyme 2 (BACE2) is a close homolog of BACE1, and many BACE1 inhibitors exhibit cross-reactivity with BACE2. bohrium.com While BACE2 expression is lower in the central nervous system, its inhibition has been linked to potential cognitive effects. nih.gov Therefore, designing BACE1 inhibitors with high selectivity over BACE2 is a critical goal. For instance, some piperazine sulfonamide BACE1 inhibitors have been shown to be significantly more selective for BACE1 over BACE2. researchgate.net The development of Piperazine derivative 6, which demonstrates potent BACE1 inhibition with an IC50 of 0.18 nM and a cellular EC50 of 7 nM, necessitates a thorough evaluation of its BACE2 inhibition profile to ensure a favorable safety margin. nih.gov Future research should focus on leveraging structural differences between the active sites of BACE1 and BACE2 to optimize the selectivity of this compound. nih.gov

Table 1: Comparative Inhibitory Activity of this compound

| Compound | Target | IC50 | Cellular EC50 | Reference |

|---|---|---|---|---|

| This compound | BACE1 | 0.18 nM | 7 nM | nih.gov |

BACE1 is known to cleave multiple substrates beyond the amyloid precursor protein (APP), and its activity is implicated in various physiological processes, including synaptic plasticity. unibo.it The inhibition of BACE1, therefore, carries the risk of interfering with these essential pathways. For example, some piperazine derivatives have been investigated for their potential to reverse deficits in synaptic plasticity. nih.gov It is crucial to understand the full spectrum of BACE1's physiological roles to anticipate and mitigate potential adverse effects of its inhibition by this compound. Research efforts should be directed towards understanding how the specific binding mode and inhibitory mechanism of this compound might influence its effects on different BACE1 substrates and downstream signaling pathways.

Minimizing Interactions with Homologous Enzymes (e.g., BACE2)

Translational Research Perspectives and Preclinical Optimization

The successful translation of a promising compound from the laboratory to the clinic requires rigorous preclinical optimization. For this compound, this involves enhancing its pharmacokinetic and pharmacodynamic properties to ensure it reaches its target in the brain at therapeutic concentrations without causing systemic toxicity. Optimization strategies may include modifying the piperazine scaffold to improve properties like blood-brain barrier penetration and metabolic stability. nih.gov The iterative process of design, synthesis, and in vivo characterization of novel piperazine sulfonamide BACE1 inhibitors serves as a valuable framework for the preclinical development of this compound. researchgate.net

Development of Novel Analytical and Imaging Probes

To better understand the in vivo behavior of this compound, the development of specific analytical and imaging probes is essential. Fluorescently labeled derivatives, for instance, can be used for cellular imaging to visualize the compound's distribution and interaction with its target within cells. nih.govmdpi.comacs.org Furthermore, radiolabeled versions of this compound could be developed as positron emission tomography (PET) tracers to non-invasively study its brain pharmacokinetics and target engagement in living organisms. The synthesis of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives as fluorescent probes for cellular imaging provides a methodological basis for creating such tools for this compound. nih.gov A biotinylated piperazine-rhodol derivative has also been developed as a 'turn-on' probe for nitroreductase triggered hypoxia imaging, showcasing the versatility of the piperazine scaffold in probe design. rsc.org

Exploring New Therapeutic Applications Based on Broad Biological Activity

The piperazine moiety is a privileged scaffold in medicinal chemistry, found in drugs with a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. tandfonline.comwisdomlib.org While the primary focus for this compound is Alzheimer's disease due to its potent BACE1 inhibition, its broader biological activity profile warrants investigation. For example, some piperazine derivatives have shown significant antiproliferative effects in cancer cell lines. mdpi.commdpi.com Future research could explore the potential of this compound or its analogs in other therapeutic areas where BACE1 or related pathways may play a role.

Table 2: Diverse Therapeutic Applications of Piperazine Derivatives

| Therapeutic Area | Examples of Activity | Reference |

|---|---|---|

| Central Nervous System Disorders | Antipsychotic, antidepressant, anxiolytic | researchgate.net |

| Oncology | Anticancer, antiproliferative | tandfonline.commdpi.com |

| Infectious Diseases | Antiviral, anthelmintic | tandfonline.comwisdomlib.org |

| Inflammatory Conditions | Anti-inflammatory | wisdomlib.org |

| Radioprotection | Mitigation of radiation-induced DNA damage | rsc.orgrsc.org |

Computational Chemistry and Artificial Intelligence in Future Research Paradigms

Q & A

(Basic) What synthetic methodologies are effective for preparing anti-tubercular piperazine derivatives such as compound 6?

Answer: Anti-TB piperazine derivative 6 (Fig. 1 in ) is synthesized via a three-step protocol:

Coupling : React N-Boc piperazine with a carboxylic acid (e.g., 7h) to form an amide intermediate.

Deprotection : Remove the Boc group using trifluoroacetic acid (TFA).

Final functionalization : Employ EDC-mediated coupling with hydrophobic moieties (e.g., 1-adamantanecarboxylic acid) to enhance target binding .

This approach balances reactivity and steric effects, critical for maintaining anti-mycobacterial activity.

(Basic) How is structural characterization of piperazine derivatives validated in preclinical studies?

Answer: Key techniques include:

- Elemental analysis : Confirms stoichiometric purity (e.g., C, H, N content within ±0.3% of theoretical values).

- Spectral data :

- IR : C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) verify amide/piperazine linkages.

- ¹H/¹³C NMR : Piperazine protons appear as multiplet signals (δ 2.5–3.5 ppm), while aromatic substituents show distinct splitting patterns.

- Mass spectrometry : Molecular ion peaks (e.g., m/z 348.2 for a benzo[1,3]dioxol derivative) confirm molecular weight .

(Advanced) How do structural modifications in piperazine derivatives create activity-toxicity trade-offs?

Answer: Beta-cyclodextrin integration reduces acute toxicity (e.g., LD₅₀ >500 mg/kg vs. 250 mg/kg for unmodified derivatives) but diminishes biological activity. For instance, modified derivatives required 2–3× higher concentrations to achieve comparable local anesthetic effects in infiltration anesthesia models (Table V, ). This suggests steric hindrance from bulky groups disrupts target binding, necessitating substituent optimization (e.g., shorter linkers or electron-withdrawing groups) .

(Advanced) What spectroscopic evidence explains electronic effects in piperazine-containing metal complexes?

Answer: In rhenium complexes (e.g., [Re(CO)₃(5,5'-Me₂bipy)(HNC(CH₃)N(CH₂CH₂)₂NH)]BF₄, 6 ), the N3H proton signal shifts downfield (δ 4.84 ppm) compared to morpholine (δ 4.94 ppm) or piperidine (δ 4.78 ppm) analogs. This indicates the piperazine NH group exerts moderate electron-withdrawing effects, influencing amidine conjugation and metal-ligand charge transfer. Such data guide ligand design for tuning photophysical properties .

(Advanced) How can researchers resolve contradictions in antiplatelet vs. anesthetic activity profiles of piperazine derivatives?

Answer: Computational predictions (e.g., docking studies) and in vitro platelet aggregation assays are critical. For example, derivatives with para-substituted aromatic rings show enhanced antiplatelet activity (IC₅₀: 8–12 µM) but reduced anesthetic duration due to altered membrane permeability. Parallel in vivo testing in thrombosis models (e.g., FeCl₃-induced injury) and anesthesia models (e.g., rat sciatic nerve block) helps prioritize lead compounds .

(Basic) What in vitro assays are used to screen piperazine derivatives for anticancer potential?

Answer:

- Cytotoxicity : MTT assay on cancer cell lines (e.g., MDA-MB-231 IC₅₀: 18–25 µM for a benzo[1,3]dioxol derivative).

- Apoptosis induction : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells.

- Mechanistic studies : Western blot for caspase-3/9 activation and Bcl-2/Bax ratio changes .

(Advanced) How does piperazine functionalization enhance Gram-negative bacterial targeting in antimicrobial therapies?

Answer: Quaternary ammonium salt-modified derivatives (e.g., TPP3 in ) disrupt outer membrane integrity via electrostatic interactions with lipopolysaccharides. Coupling with porphyrin photosensitizers enables FRET-mediated reactive oxygen species (ROS) generation, achieving >99% E. coli eradication under blue light (420 nm). Structure-activity relationship (SAR) studies emphasize the role of cationic charge density and alkyl chain length .

(Advanced) What computational strategies optimize piperazine derivatives for antiviral activity?

Answer: Molecular dynamics simulations and X-ray crystallography (e.g., Chikungunya capsid protein, PDB ID: 6JIM) identify hydrophobic binding pockets. Piperazine derivatives with cyclohexyl or adamantyl groups show enhanced binding affinity (ΔG: −9.2 kcal/mol) by filling the pocket, inhibiting viral replication. Fluorescence quenching assays validate target engagement .

(Basic) How are analytical methods validated for quantifying piperazine derivatives in biological matrices?

Answer:

- Linearity : R² ≥0.99 over LOQ–200 µg/kg (e.g., LC-MS/MS for piperazine ferulate in renal tissues).

- Recovery : 85–110% accuracy at LOQ, 0.5×, 1×, and 2× MRL (Table 3, ).

- Precision : Intra-/inter-day RSD <15% .

(Advanced) What neuropharmacological mechanisms are associated with piperazine-based anxiolytics?

Answer: Derivatives like LQFM005 modulate 5-HT1A receptors (Ki: 12 nM) and enhance antioxidant pathways (e.g., GPx/SOD upregulation). In vivo tail suspension tests show reduced immobility time (45% at 10 mg/kg), while elevated plus maze assays confirm anxiolytic effects (open arm time: 180 s vs. 90 s control). Metabolite hydroxylation improves blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.